molecular formula C9H16N2S B13864864 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine CAS No. 82721-88-8

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine

Cat. No.: B13864864
CAS No.: 82721-88-8
M. Wt: 184.30 g/mol
InChI Key: PEYFAVXZJITYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-tert-Butyl-N,N-dimethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

82721-88-8

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

4-tert-butyl-N,N-dimethyl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H16N2S/c1-9(2,3)7-6-12-8(10-7)11(4)5/h6H,1-5H3

InChI Key

PEYFAVXZJITYMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N(C)C

Origin of Product

United States

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